molecular formula C8H12N2O2 B2538329 2-(3-Ethylpyrazol-1-yl)propanoic acid CAS No. 1522139-91-8

2-(3-Ethylpyrazol-1-yl)propanoic acid

Cat. No. B2538329
CAS RN: 1522139-91-8
M. Wt: 168.196
InChI Key: LTDFFIRBBUFYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylpyrazol-1-yl)propanoic acid, also known as EPAA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. EPAA is a pyrazole derivative that is structurally related to ibuprofen and other nonsteroidal anti-inflammatory drugs (NSAIDs). EPAA has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for further research.

Mechanism of Action

2-(3-Ethylpyrazol-1-yl)propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-(3-Ethylpyrazol-1-yl)propanoic acid selectively inhibits the activity of COX-2, which is induced in response to inflammation, while sparing the activity of COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
2-(3-Ethylpyrazol-1-yl)propanoic acid has been shown to have various biochemical and physiological effects in animal models. In addition to its anti-inflammatory effects, 2-(3-Ethylpyrazol-1-yl)propanoic acid has been shown to possess analgesic and antipyretic effects, suggesting that it may be useful in the treatment of pain and fever. 2-(3-Ethylpyrazol-1-yl)propanoic acid has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects by reducing oxidative stress in inflamed tissues.

Advantages and Limitations for Lab Experiments

2-(3-Ethylpyrazol-1-yl)propanoic acid has several advantages as a research tool. It is relatively easy to synthesize and purify, and its chemical structure is well-characterized. 2-(3-Ethylpyrazol-1-yl)propanoic acid has been shown to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported. However, 2-(3-Ethylpyrazol-1-yl)propanoic acid also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions. Additionally, 2-(3-Ethylpyrazol-1-yl)propanoic acid may not be effective in all types of inflammation, and its efficacy may be influenced by factors such as the severity and duration of the inflammatory response.

Future Directions

There are several potential future directions for research on 2-(3-Ethylpyrazol-1-yl)propanoic acid. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosing and administration of 2-(3-Ethylpyrazol-1-yl)propanoic acid for these conditions. Another area of interest is the potential use of 2-(3-Ethylpyrazol-1-yl)propanoic acid as a research tool to study the role of COX-2 in inflammation and other physiological processes. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-Ethylpyrazol-1-yl)propanoic acid and to identify any potential side effects or limitations of its use.

Synthesis Methods

2-(3-Ethylpyrazol-1-yl)propanoic acid can be synthesized through a multi-step process starting with the reaction of 3-ethyl-1H-pyrazole with ethyl chloroacetate. The resulting product is then hydrolyzed with sodium hydroxide to yield 2-(3-Ethylpyrazol-1-yl)propanoic acid. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(3-Ethylpyrazol-1-yl)propanoic acid has been shown to have various potential applications in scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in both in vitro and in vivo studies. 2-(3-Ethylpyrazol-1-yl)propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the infiltration of immune cells into inflamed tissues. This makes 2-(3-Ethylpyrazol-1-yl)propanoic acid a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(3-ethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDFFIRBBUFYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid

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